![molecular formula C19H22ClN3O2 B2810156 2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1957534-07-4](/img/structure/B2810156.png)
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is commonly referred to as CCPA and is a member of the piperidine family of compounds.
作用机制
The mechanism of action of CCPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. CCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, CCPA has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in various cell types. In addition, CCPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of CCPA for lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. This allows researchers to study the effects of CCPA on specific cellular processes with a high degree of precision. However, one of the limitations of CCPA is its complex synthesis method, which can be time-consuming and expensive.
未来方向
There are several future directions for research on CCPA, including:
1. Further studies on the mechanism of action of CCPA to better understand its effects on cellular processes.
2. Development of new and more efficient synthesis methods for CCPA to reduce the cost and time required for its production.
3. Investigation of the potential applications of CCPA in the treatment of other diseases, such as diabetes and cardiovascular disease.
4. Development of new derivatives of CCPA with improved potency and selectivity for specific enzymes and signaling pathways.
5. Studies on the pharmacokinetics and pharmacodynamics of CCPA to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, CCPA is a promising compound with potential applications in the treatment of various diseases. Its complex synthesis method and high potency and selectivity make it an attractive target for scientific research. Further studies are needed to better understand its mechanism of action and potential applications in the treatment of other diseases.
合成方法
The synthesis of CCPA involves several steps, including the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with N-(1-cyanocyclobutyl)acetamide to form CCPA. The synthesis of CCPA is a complex process that requires expertise in organic chemistry.
科学研究应用
CCPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, CCPA has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-4-2-14(3-5-16)18(25)15-6-10-23(11-7-15)12-17(24)22-19(13-21)8-1-9-19/h2-5,15H,1,6-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVZOIXAUMXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CN2CCC(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

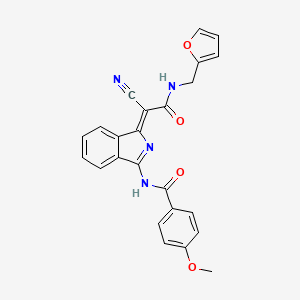
![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)
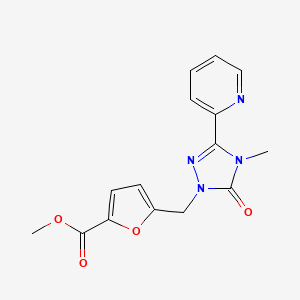
![7-(4-butylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2810078.png)

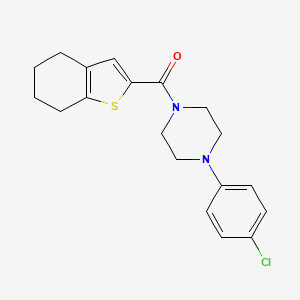
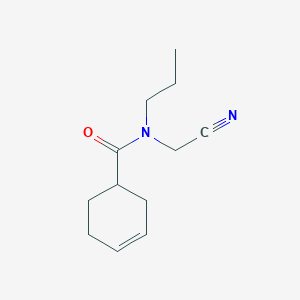
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)
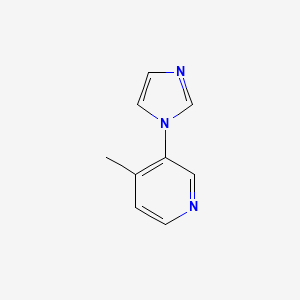

![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)

![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)